Synthesis and characterization of 4-Amino-2-benzothiazol-2-yl-phenol
Synthesis and characterization of 4-Amino-2-benzothiazol-2-yl-phenol
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-benzothiazol-2-yl-phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-2-benzothiazol-2-yl-phenol (C₁₃H₁₀N₂OS), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details a reliable synthetic protocol, explores the underlying reaction mechanism, outlines a suite of analytical techniques for structural elucidation and purity assessment, and discusses the compound's properties and safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource on this valuable chemical entity.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a cornerstone in the development of pharmacologically active agents.[1][4] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a frequent motif in approved drugs and clinical candidates.[1][3] The 2-aminobenzothiazole framework, in particular, serves as a versatile starting point for creating libraries of compounds with potential therapeutic applications, from kinase inhibitors in oncology to agents targeting neurodegenerative diseases.[1][5]
4-Amino-2-benzothiazol-2-yl-phenol emerges as a particularly noteworthy derivative. The presence of three key functional groups—the benzothiazole core, a phenol hydroxyl group, and an aromatic amine—provides multiple handles for further chemical modification. This strategic positioning of functional groups makes it an ideal intermediate for synthesizing more complex molecules, such as azo dyes for materials applications or elaborate drug candidates through functionalization of the amino or hydroxyl moieties.[6][7] It is also investigated as a fluorescent dye, with potential uses in optical sensors.[7]
Synthesis Pathway and Experimental Protocol
The most direct and widely cited method for synthesizing 2-substituted benzothiazoles is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.[6][8] For the target compound, 4-Amino-2-benzothiazol-2-yl-phenol, this is efficiently achieved through the reaction of 2-aminothiophenol with 5-aminosalicylic acid.
Reaction Mechanism and Rationale
The synthesis proceeds via a condensation-cyclization reaction, typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA). PPA serves the dual role of a solvent for the reactants at elevated temperatures and a powerful catalyst that facilitates the necessary dehydration steps.
The proposed mechanism involves two key stages:
-
Amide Formation: The amino group of 2-aminothiophenol acts as a nucleophile, attacking the carboxyl group of 5-aminosalicylic acid to form an intermediate N-(2-mercaptophenyl)amide.
-
Intramolecular Cyclization and Dehydration: The thiol (-SH) group of the intermediate then attacks the carbonyl carbon of the amide. This is followed by the elimination of a water molecule (dehydration), leading to the formation of the stable, aromatic benzothiazole ring. The reaction is driven to completion by the high temperature and the water-sequestering action of PPA.[6]
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established literature procedures for analogous compounds.[6][9] Researchers should perform their own risk assessment before proceeding.
Reagents and Materials:
-
2-Aminothiophenol
-
5-Aminosalicylic acid
-
Polyphosphoric acid (PPA)
-
10% Potassium carbonate (K₂CO₃) solution (aqueous)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and stirring mechanism
-
Heating mantle
-
Standard filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol and 5-aminosalicylic acid in equimolar amounts.
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask in sufficient quantity to act as both solvent and catalyst (typically 10-20 times the weight of the limiting reagent).
-
Heating: Heat the stirred mixture to approximately 200-220 °C for 4-8 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to a manageable temperature (around 80-100 °C). Carefully and slowly pour the viscous reaction mixture into a vigorously stirred beaker containing a cold 10% aqueous solution of potassium carbonate (K₂CO₃).
-
Causality Note: This step neutralizes the acidic PPA, causing the product, which is insoluble in the basic aqueous medium, to precipitate out of the solution.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of the target compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | [10] |
| CAS Number | 30616-38-7 | [10][11][12] |
| Molecular Formula | C₁₃H₁₀N₂OS | [10][11] |
| Molecular Weight | 242.30 g/mol | [10][11] |
| Appearance | Solid | [12] |
| Melting Point | 190-190.5 °C | [7] |
| pKa (Predicted) | 8.33 ± 0.43 | [7] |
| LogP (Predicted) | 3.2511 | [11] |
Safety and Handling
Based on aggregated GHS data, 4-Amino-2-benzothiazol-2-yl-phenol is classified with the following hazards:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[13]
-
Store in a tightly closed container in a dry, cool place.[11][13]
Comprehensive Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach provides a self-validating system, ensuring the final product meets the required specifications.
Spectroscopic and Chromatographic Analysis
The following table summarizes the expected results from key analytical techniques.
| Technique | Principle | Expected Results / Key Observations |
| FT-IR Spectroscopy | Measures absorption of infrared radiation to identify functional groups. | ~3400-3300 cm⁻¹: N-H stretching (amine).~3300-3200 cm⁻¹ (broad): O-H stretching (phenol).~3100-3000 cm⁻¹: Aromatic C-H stretching.~1630-1600 cm⁻¹: C=N stretching of the thiazole ring.[14][15]~1600-1450 cm⁻¹: Aromatic C=C ring stretching.~700-600 cm⁻¹: C-S stretching.[14] |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms, revealing their chemical environment. | ~9.5-10.0 ppm (singlet, 1H): Phenolic -OH proton.~7.0-8.2 ppm (multiplets, 7H): Aromatic protons from both the benzothiazole and phenol rings.~5.0-5.5 ppm (broad singlet, 2H): Amine -NH₂ protons.(Note: Chemical shifts are approximate and depend on the solvent, e.g., DMSO-d₆)[16] |
| Mass Spectrometry (MS) | Ionizes the molecule and measures its mass-to-charge ratio to determine molecular weight and fragmentation patterns. | Molecular Ion Peak (M⁺): Expected at m/z ≈ 242.05 (for the exact mass of C₁₃H₁₀N₂OS).[10] |
| HPLC | Separates components of a mixture to assess purity. | A single, sharp major peak under appropriate conditions (e.g., C18 column, mobile phase of acetonitrile/water with a modifier, UV detection), indicating high purity (>95%).[17][18] |
Applications and Future Directions
4-Amino-2-benzothiazol-2-yl-phenol is more than a synthetic target; it is a gateway to novel chemical entities with significant potential. Its established utility includes:
-
Drug Discovery Intermediate: It serves as a precursor for synthesizing advanced drug candidates. The amino group can be acylated, alkylated, or converted to a diazonium salt for further coupling reactions, enabling the creation of diverse molecular libraries for screening.[19][20]
-
Fluorescent Probes and Materials: The conjugated system of the molecule imparts fluorescent properties, making it a candidate for the development of optical sensors and photoactive materials.[7]
-
Anticancer Research: The 2-(4-aminophenyl)benzothiazole substructure, closely related to the title compound, has demonstrated potent and selective antitumor activity, inspiring further research into analogous structures.[21]
Future research will likely focus on leveraging its versatile functional groups to develop targeted therapies, novel imaging agents, and advanced organic materials.
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